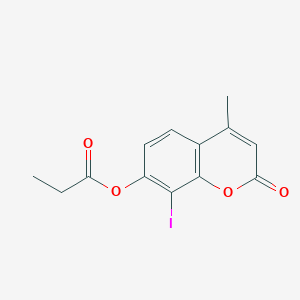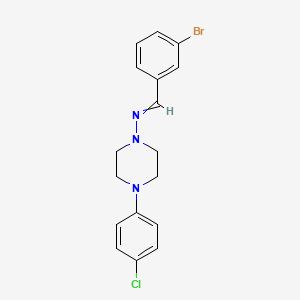![molecular formula C23H30N2O2 B6134779 N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide](/img/structure/B6134779.png)
N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, cell survival, and differentiation.
作用機序
MPPA acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, cell survival, and differentiation. The sigma-1 receptor is expressed in various tissues such as the brain, heart, and immune system. MPPA binds to the sigma-1 receptor and inhibits its activity, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
MPPA has been shown to have various biochemical and physiological effects due to its selective antagonism of the sigma-1 receptor. MPPA has been shown to reduce oxidative stress and inflammation in neurodegenerative disorders. It has also been shown to inhibit tumor growth and induce apoptosis in cancer. In pain management, MPPA has been shown to modulate the sigma-1 receptor and reduce pain perception.
実験室実験の利点と制限
MPPA has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. MPPA is also relatively stable and can be synthesized in high purity. However, MPPA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of MPPA. One direction is to further investigate its potential therapeutic applications in neurodegenerative disorders, cancer, and pain management. Another direction is to study its mechanism of action in more detail, particularly regarding its interactions with other proteins and signaling pathways. Additionally, further research could be done to improve the solubility and bioavailability of MPPA, which could enhance its effectiveness in vivo.
合成法
The synthesis of MPPA involves the reaction of 2-phenoxy-N-(2-phenylethyl)acetamide with 1-methyl-3-piperidinemethanol in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain MPPA in high purity.
科学的研究の応用
MPPA has been studied extensively for its potential therapeutic applications in various disease conditions such as neurodegenerative disorders, cancer, and pain management. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, MPPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, MPPA has been shown to have anticancer effects by inhibiting tumor growth and inducing apoptosis. In pain management, MPPA has been shown to have analgesic effects by modulating the sigma-1 receptor.
特性
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24-15-8-11-21(17-24)18-25(16-14-20-9-4-2-5-10-20)23(26)19-27-22-12-6-3-7-13-22/h2-7,9-10,12-13,21H,8,11,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXINTYEFZDLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)
![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)
![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)

![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)

![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)
![ethyl 1-[(2E)-4-methyl-2-pentenoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6134785.png)
![methyl 5,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B6134788.png)